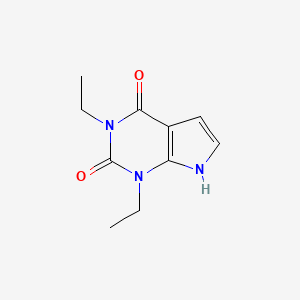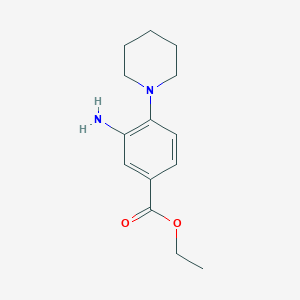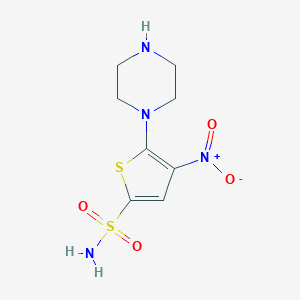
1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-diethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-diethyl- is a heterocyclic compound. It is also known as 1,3-Diethyl-7-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione .
Molecular Structure Analysis
The molecular formula of this compound is C10H13N3O2. The molecular weight is 207.23 g/mol. For more detailed structural information, you may refer to resources like PubChem .Physical And Chemical Properties Analysis
This compound has physical and chemical properties typical of heterocyclic compounds. Detailed properties like melting point, boiling point, and density can be found on resources like ChemicalBook .科学的研究の応用
Cancer Therapeutics
This compound and its derivatives have been extensively studied for their potential as cancer therapeutics . They are particularly examined for their role as inhibitors of various kinases involved in cancer cell proliferation and survival. For instance, derivatives have shown promise as inhibitors of the fibroblast growth factor receptor (FGFR) , which is implicated in the progression of various cancers . Additionally, they have been evaluated for their antitumor activity and ability to induce apoptosis in cancer cells .
Pharmacological Inhibitors
In pharmacology, these pyrrolopyrimidine derivatives are explored as inhibitors of hematopoietic progenitor kinase 1 (HPK1) . HPK1 is a negative regulator of T cell receptor signaling and is considered a promising target for cancer immunotherapy .
Material Science
The structural versatility of this compound makes it valuable in material science . It serves as an intermediate in the synthesis of complex molecules with potential applications in the development of new materials .
Environmental Science
While direct applications in environmental science are not extensively documented, the biochemical properties of these compounds could be leveraged in environmental biotechnology, such as in the development of bioremediation strategies or environmental biosensors .
Biochemistry Research
In biochemistry, the compound’s derivatives are used to study DNA repair mechanisms . They serve as PARP-1 inhibitors , which are used to potentiate the effect of DNA-damaging agents, thereby compromising the DNA repair mechanism in cancer cells and leading to cell death .
Antitubercular Agents
Some derivatives of this compound have been explored for their potential as antitubercular agents . They have been tested against strains of Mycobacterium tuberculosis, providing insights into new treatment options for tuberculosis .
作用機序
Target of Action
The primary targets of 1,3-Diethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The compound affects the FGFR signaling pathway . The pathway is involved in signal transduction processes that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
The compound is a derivative of 1h-pyrrolo[2,3-b]pyridine, which has shown potent activities against fgfr1, 2, and 3 . The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
The action environment of the compound can influence its efficacy and stability.
特性
IUPAC Name |
1,3-diethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-3-12-8-7(5-6-11-8)9(14)13(4-2)10(12)15/h5-6,11H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZMYTIVXOEQDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CN2)C(=O)N(C1=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201922 |
Source


|
| Record name | 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-diethyl- | |
CAS RN |
53680-92-5 |
Source


|
| Record name | 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053680925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)



![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)
![6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305184.png)

![1-[5-(4-Methoxy-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B1305187.png)
![2-[(2-Furylmethyl)sulfonyl]ethanethioamide](/img/structure/B1305188.png)




